6-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-cyclohexene-1-carboxylic acid
Overview
Description
The compound “6-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-cyclohexene-1-carboxylic acid” is a derivative of pyrazole . Pyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives . A specific method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines has been reported .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by an unsymmetrical arrangement, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . In the case of certain derivatives, there are two independent molecules in the asymmetric unit .Chemical Reactions Analysis
Pyrazole derivatives have been studied for their reactivity in various chemical transformations . For instance, the compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine” has been evaluated for its extraction performance and selectivity for trivalent actinide cations over lanthanides .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary. For instance, one derivative was found to have a melting point of 156°C and was soluble in DMSO and DMF .Scientific Research Applications
Functionalization and Cyclization Reactions
- Pyrazole derivatives, such as 1H-pyrazole-3-carboxylic acid, have been utilized in functionalization and cyclization reactions, leading to the synthesis of various heterocyclic compounds. These reactions are significant for generating new molecules with potential pharmacological properties (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
Synthesis of Highly Functionalized Compounds
- Novel Michael-Wittig reactions involving substituted 2H-pyran-5-carboxylates have been conducted to synthesize highly functionalized 2-cyclohexenonedicarboxylates. Such synthetic strategies are valuable for developing compounds with intricate molecular architectures, which could have applications in medicinal chemistry and material science (Moorhoff, 1997).
Multicomponent Reactions for Synthesis of Heterocycles
- The use of multicomponent reactions involving carbonyl compounds and derivatives of cyanoacetic acid has been reviewed, highlighting their utility in synthesizing a wide range of carbo- and heterocycles. This methodological approach supports the efficient generation of diverse molecules for further exploration in drug discovery and chemical biology (Shestopalov, Shestopalov, & Rodinovskaya, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazole derivatives have diverse pharmacological effects and are known for their potent antileishmanial and antimalarial activities . The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Properties
IUPAC Name |
6-(3,5-dimethylpyrazole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8-7-9(2)15(14-8)12(16)10-5-3-4-6-11(10)13(17)18/h3-4,7,10-11H,5-6H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVSAZDNJFDDDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2CC=CCC2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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